Synthesis Methods
The synthesis of tert-butyl ((2R,3R)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate typically involves several steps to ensure the protection of functional groups and the formation of the desired carbamate structure. Key steps include:
Structural Characteristics
The molecular structure of tert-butyl ((2R,3R)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate features:
The stereochemistry is critical for biological activity, as it can affect how the compound interacts with biological targets. The InChI Key for this compound is .
Reactivity Profile
tert-Butyl ((2R,3R)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate can participate in various chemical reactions:
These reactions are significant for synthesizing more complex structures in medicinal chemistry and organic synthesis .
Biological Activity and Mechanism
The mechanism of action for tert-butyl ((2R,3R)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate primarily relates to its role as an intermediate in synthesizing biologically active compounds. For instance, it has been used in synthesizing jaspine B, a compound known for its cytotoxic effects against human carcinoma cell lines. The mechanism involves:
Understanding these mechanisms is crucial for developing new therapeutic agents .
Properties Overview
The physical properties of tert-butyl ((2R,3R)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
Scientific Applications
tert-butyl ((2R,3R)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate has several important applications:
The compound is systematically named as tert-butyl ((2R,3R)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate under IUPAC conventions [1] [3]. This nomenclature precisely defines:
tert-butyl carbamate
). benzyloxy
) at C3, a hydroxyl group (hydroxy
) at C1, and a carbamate linkage at C2. Table 1: Core Identifier of the Compound
Property | Value |
---|---|
IUPAC Name | tert-Butyl ((2R,3R)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate |
CAS Registry Number | 133565-43-2 |
Molecular Formula | C₁₆H₂₅NO₄ |
Stereochemistry | (2R,3R) |
SMILES | C[C@@H](OCC1=CC=CC=C1)[C@@H](CO)NC(=O)OC(C)(C)C |
Direct X-ray crystallographic data for this specific compound is limited in public databases. However, structural insights can be inferred from closely related analogs used in HIV-1 protease inhibitors [8]:
Nuclear Magnetic Resonance (NMR) [3] [4]:
Infrared Spectroscopy (IR) [4]:Key absorptions include:
Mass Spectrometry (MS) [1] [3]:
Table 2: Key NMR Assignments
Atom Position | ¹H Shift (δ) | Multiplicity | ¹³C Shift (δ) |
---|---|---|---|
Boc C=O | - | - | 156.2 |
Ph-CH₂ | 4.52 | s | 73.8 |
C3 | 3.80 | m | 70.1 |
C2 | 3.52 | dd | 54.3 |
C1 | 3.63 | dd | 62.5 |
Boc-(CH₃)₃ | 1.43 | s | 28.4 |
CH₃ | 1.10 | d | 16.8 |
Lipophilicity [4]:
Table 3: Summary of Key Properties
Property | Value | Method |
---|---|---|
Molecular Weight | 295.38 g/mol | MS |
Melting Point | Not reported | - |
cLogP | 2.03 | Consensus prediction |
TPSA | 67.8 Ų | Computational |
Water Solubility | 1.55 mg/mL | ESOL prediction |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: